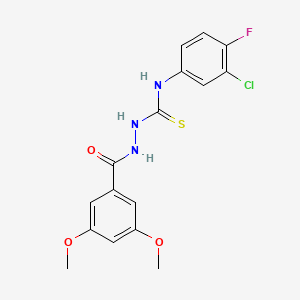
N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide, also known as CFA-DCB, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazinecarbothioamide derivatives, which have been reported to exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins such as Bcl-2 and survivin. N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation. Furthermore, N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells by regulating the expression of cell cycle regulatory proteins such as p21 and p27. N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of VEGF and MMP-9. Additionally, N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability under various conditions. Additionally, N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. One of the potential applications of N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide and to optimize its pharmacokinetic and pharmacodynamic properties. Additionally, N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has the potential to be used as a lead compound for the development of new anti-inflammatory and antimicrobial agents. Furthermore, the development of novel drug delivery systems may enhance the bioavailability and efficacy of N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3S/c1-23-11-5-9(6-12(8-11)24-2)15(22)20-21-16(25)19-10-3-4-14(18)13(17)7-10/h3-8H,1-2H3,(H,20,22)(H2,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYNPZXOKXOBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4,5-trimethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4722737.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4722761.png)
![2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4722772.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4722787.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4722798.png)

![ethyl 4-benzyl-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4722808.png)
![5-[(2-chlorophenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-furamide](/img/structure/B4722825.png)
![1-bromo-2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]oxy}benzene](/img/structure/B4722832.png)
![2-[(4-methoxybenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4722837.png)
